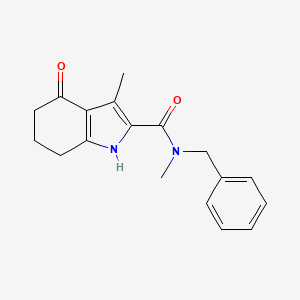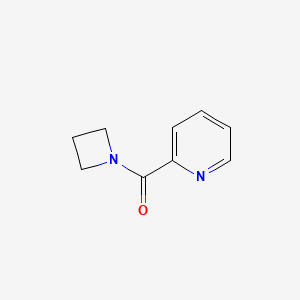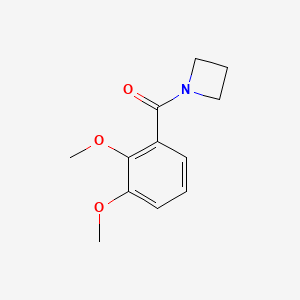
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide, also known as BDMC, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BDMC belongs to the family of indole derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound inhibits the PI3K/Akt/mTOR pathway, which is essential for cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. This compound also has anti-inflammatory properties and can reduce inflammation in the body. It has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial for individuals with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide in lab experiments include its relative ease of synthesis and its potent anticancer properties. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in other diseases, such as diabetes and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic compound that has shown promising results in various studies for its anticancer properties. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has various biochemical and physiological effects and has potential use in other diseases. However, its limitations need to be taken into consideration when designing experiments using this compound. Further research is needed to fully understand the potential of this compound in cancer treatment and other diseases.
Métodos De Síntesis
The synthesis of N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves the reaction of 3-methyl-4-nitro-1H-indole with benzylamine, followed by reduction and acylation. The final product is obtained after purification and crystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis, a process of programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
N-benzyl-N,3-dimethyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-16-14(9-6-10-15(16)21)19-17(12)18(22)20(2)11-13-7-4-3-5-8-13/h3-5,7-8,19H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNITLKPXYEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)




![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)

![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)